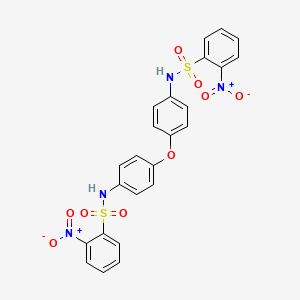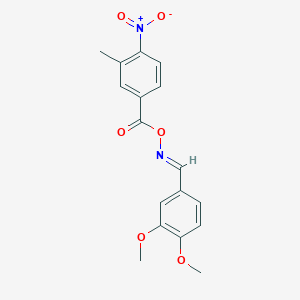
N,N'-(oxydibenzene-4,1-diyl)bis(2-nitrobenzenesulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of multiple nitro and sulfonamide groups attached to a benzene ring. This compound is part of the broader class of nitro compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves several steps, typically starting with the nitration of benzene derivatives. The nitro groups are introduced through electrophilic aromatic substitution reactions using nitric acid and sulfuric acid as reagents. The sulfonamide groups are added via sulfonation reactions, where sulfonyl chlorides react with amines. Industrial production methods often involve optimizing these reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro groups can be reduced to amines using reducing agents such as iron and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where the nitro and sulfonamide groups direct the incoming electrophiles to specific positions on the ring. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like hydrogen gas and iron
Wissenschaftliche Forschungsanwendungen
2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s nitro and sulfonamide groups make it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation of signaling pathways. The sulfonamide groups can form hydrogen bonds with amino acid residues in proteins, further modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other nitrobenzene derivatives and sulfonamides, such as:
4-Nitrobenzenesulfonamide: A simpler compound with similar functional groups but fewer aromatic rings.
2,4-Dinitrobenzenesulfonamide: Contains additional nitro groups, making it more reactive.
N-Phenyl-4-nitrobenzenesulfonamide: Similar structure but with different substitution patterns. The uniqueness of 2-NITRO-N-{4-[4-(2-NITROBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE lies in its combination of multiple nitro and sulfonamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C24H18N4O9S2 |
|---|---|
Molekulargewicht |
570.6 g/mol |
IUPAC-Name |
2-nitro-N-[4-[4-[(2-nitrophenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C24H18N4O9S2/c29-27(30)21-5-1-3-7-23(21)38(33,34)25-17-9-13-19(14-10-17)37-20-15-11-18(12-16-20)26-39(35,36)24-8-4-2-6-22(24)28(31)32/h1-16,25-26H |
InChI-Schlüssel |
RSBSKTFXXNFZDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[5-(methoxymethyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14949757.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)


![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)

![N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]pyridine-2-carbohydrazide](/img/structure/B14949802.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949808.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14949830.png)
![6-chloro-4-(2-chlorophenyl)-6',6'-dimethyl-2'-thioxo-2',3,3',4,5',6'-hexahydro-1'H-spiro[chromene-2,4'-pyrimidin]-7-yl acetate](/img/structure/B14949843.png)

